ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22BrN5O5S and its molecular weight is 584.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring the 1,2,4-triazole moiety, similar to the core structure of the compound , have been widely investigated for their antimicrobial and antifungal properties. For instance, studies have shown that 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Özil et al., 2015; Altıntop et al., 2011). These findings underscore the potential of triazole derivatives, including those with additional substituents like bromophenyl and furan, in the development of novel antimicrobial and antifungal therapies.
Antiurease and Antioxidant Activities
The presence of furan and carboxamide groups in similar compounds has been associated with bioactive properties, such as antiurease and antioxidant activities. For example, derivatives incorporating furan and triazole rings have demonstrated effective antiurease and antioxidant properties, suggesting their utility in addressing oxidative stress-related disorders and infections caused by urease-producing pathogens (Sokmen et al., 2014).
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O5S/c1-2-35-24(34)16-5-9-18(10-6-16)28-22(32)15-37-25-30-29-21(14-27-23(33)20-4-3-13-36-20)31(25)19-11-7-17(26)8-12-19/h3-13H,2,14-15H2,1H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHNTCFEFFNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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